molecular formula C19H19N3O3S B10988295 2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B10988295
M. Wt: 369.4 g/mol
InChI Key: SKBJAVQSQQFDHW-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions using benzylamine.

    Attachment of the 2,4-Dimethoxyphenyl Group: This step involves the coupling of the thiazole derivative with 2,4-dimethoxyphenyl isocyanate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzylamino and 2,4-dimethoxyphenyl groups

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-24-14-8-9-15(17(10-14)25-2)21-18(23)16-12-26-19(22-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

SKBJAVQSQQFDHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3)OC

Origin of Product

United States

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